2-[(2-Bromophenyl)sulfanyl]acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)sulfanylacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDOKBOXYVDHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromophenyl Sulfanyl Acetaldehyde
Strategies for Carbon-Sulfur Bond Formation
Nucleophilic Substitution Approaches Utilizing Thiol Precursors
A direct and common method for forming the C-S bond is through the nucleophilic substitution reaction between a thiol precursor and an acetaldehyde (B116499) synthon equipped with a suitable leaving group. In this approach, the sulfur atom acts as the nucleophile.
The primary thiol precursor for this synthesis is 2-bromothiophenol (B30966). This compound can be deprotonated by a base to form the more nucleophilic thiolate anion. This anion then attacks an electrophilic two-carbon unit that will become the acetaldehyde moiety. A common electrophile for this purpose is a 2-haloacetaldehyde derivative. Due to the high reactivity of aldehydes, the aldehyde group is typically protected as an acetal (B89532) during the substitution reaction. researchgate.net A widely used precursor is 2-bromo-1,1-diethoxyethane, also known as bromoacetaldehyde (B98955) diethyl acetal. researchgate.netgoogle.com
The reaction proceeds via an SN2 mechanism, where the thiolate displaces the halide from the electrophile. Following the successful S-alkylation, the acetal protecting group is removed, typically through acid-catalyzed hydrolysis, to yield the final aldehyde product. researchgate.net
Table 1: Example of Nucleophilic Substitution for C-S Bond Formation This table is based on an analogous reaction described in the literature. researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Product Intermediate |
|---|
This methodology is advantageous due to the availability of starting materials and the straightforward nature of the reaction. researchgate.netgoogle.com
Cross-Coupling Methods for Sulfanyl (B85325) Group Introduction
Transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for constructing the carbon-sulfur bond. These methods have become essential in modern organic synthesis for their efficiency and broad substrate scope. mdpi.com
Palladium-catalyzed reactions are particularly prominent for C-S bond formation. researchgate.net A potential strategy for synthesizing 2-[(2-Bromophenyl)sulfanyl]acetaldehyde could involve the coupling of an aryl halide, such as 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene, with a sulfur-containing acetaldehyde equivalent. For instance, a protected thiol like S-(2,2-diethoxyethyl) thioacetate (B1230152) could be coupled with the aryl halide. This approach would build the desired thioether linkage directly on the substituted benzene (B151609) ring.
While specific examples for the direct synthesis of this compound via this route are not detailed in the provided results, the general applicability of such methods is well-established for creating aryl sulfides. researchgate.net These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comresearchgate.net
Table 2: General Conditions for Palladium-Catalyzed C-S Cross-Coupling This table presents typical components for this type of reaction. researchgate.net
| Component | Example |
|---|---|
| Catalyst | Pd2(dba)3 |
| Ligand | XPhos |
| Base | tBuOK |
Aldehyde Group Formation and Manipulation Strategies
The aldehyde functionality is highly reactive and requires careful strategic planning for its introduction and handling during the synthesis. Strategies include direct oxidation of an alcohol precursor, reduction of a carboxylic acid derivative, or using a protected aldehyde synthon that is unmasked in the final step.
Oxidative Routes to Aldehyde Functionality
One of the most common methods for preparing aldehydes is the oxidation of primary alcohols. For the target molecule, this would involve the synthesis of the precursor alcohol, 2-[(2-Bromophenyl)sulfanyl]ethanol, followed by its oxidation.
The precursor alcohol can be synthesized via the nucleophilic substitution reaction between 2-bromothiophenol and 2-bromoethanol. Once the alcohol is formed, a variety of oxidizing agents can be employed to convert it to the desired aldehyde. Care must be taken to select a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. prepchem.com More modern and environmentally friendly methods, such as those employing CeBr3/H2O2, have also been developed for the selective oxidation of alcohols to carbonyls. organic-chemistry.org
Reductive Pathways to Aldehyde Functionality
An alternative approach involves the reduction of a carboxylic acid derivative. The synthesis would begin with the preparation of 2-((2-bromophenyl)thio)acetic acid. aobchem.com This precursor can be synthesized by the reaction of 2-bromothiophenol with a 2-haloacetic acid, such as chloroacetic acid.
Direct reduction of the carboxylic acid to an aldehyde is challenging. Therefore, the acid is typically converted to a more easily reducible derivative, such as an ester, acyl chloride, or a Weinreb amide. The reduction of these derivatives to the aldehyde can be achieved with specific reducing agents. For example, esters can be reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Precursor Selection and Transformation
Given the reactivity of the aldehyde group, a robust strategy is to carry the aldehyde functionality through the synthesis in a protected form. youtube.com The most common protecting group for aldehydes is an acetal. libretexts.orglibretexts.org
As mentioned in section 2.1.1, the synthesis can be effectively carried out using a protected acetaldehyde precursor like 2-bromo-1,1-diethoxyethane. researchgate.netgoogle.com This allows for the C-S bond to be formed under conditions that the free aldehyde might not tolerate. The acetal is stable to the basic conditions often used for the nucleophilic substitution reaction.
The final step of the synthesis is the deprotection of the acetal to reveal the aldehyde. This is typically accomplished by stirring the acetal intermediate in an aqueous acidic solution. libretexts.org The equilibrium of the reaction is driven towards the aldehyde by the presence of excess water. libretexts.org In some cases, the resulting aldehyde can be isolated as a more stable derivative, such as a bisulfite adduct, which can be purified and later converted back to the free aldehyde. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2-dibromobenzene |
| 2,2-Diisobutylaluminium hydride (DIBAL-H) |
| 2-((2-bromophenyl)thio)acetic acid |
| 2-bromo-1,1-diethoxyethane |
| 2-bromoethanol |
| 2-bromoiodobenzene |
| 2-bromothiophenol |
| This compound |
| 2-[(2-Bromophenyl)sulfanyl]ethanol |
| 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole |
| 4,5-diphenyl-4H-1,2,4-triazole-3-thiol |
| bromoacetaldehyde diethyl acetal |
| Cesium Carbonate |
| Chloroacetic acid |
| Palladium |
| Pyridinium chlorochromate (PCC) |
| S-(2,2-diethoxyethyl) thioacetate |
| tBuOK |
| Toluene |
Bromophenyl Moiety Incorporation
The introduction of the 2-bromophenyl group can be envisioned through two primary retrosynthetic approaches: the direct halogenation of a pre-formed aryl thioether or the coupling of a pre-halogenated aryl component with a sulfur-containing acetaldehyde synthon.
One potential route to this compound is the direct electrophilic bromination of a precursor, phenylsulfanylacetaldehyde. In this strategy, the thioether is formed first, followed by the introduction of the bromine atom onto the aromatic ring.
Electrophilic aromatic bromination is a common method for preparing aryl bromides. The sulfanyl group (-SR) is known to be an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. However, the presence of the electron-withdrawing acetaldehyde group (or a protected acetal equivalent) attached to the sulfur could potentially deactivate the ring, making the bromination reaction more challenging and possibly requiring harsh conditions.
Table 1: Comparison of Potential Direct Bromination Reagents
| Reagent | Typical Conditions | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Br₂ / Lewis Acid (e.g., FeBr₃) | Inert solvent (e.g., CCl₄, CH₂Cl₂) | High reactivity. | Low selectivity, potential for over-bromination, harsh conditions. |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with a catalyst | Milder conditions compared to Br₂, easier to handle. | Mixture of ortho/para isomers expected, requiring purification. |
| Tetraalkylammonium tribromides | Aqueous or alcoholic solutions | Can offer higher para-selectivity for some substrates. | Selectivity for the ortho position might be low. |
A more controlled and widely applicable approach involves the formation of the carbon-sulfur bond using a pre-brominated starting material. This strategy ensures the bromine is in the desired position from the outset. Key precursors would be 2-bromothiophenol or 1,2-dibromobenzene. The acetaldehyde moiety would be introduced using a synthon like 2-chloroacetaldehyde or its more stable acetal-protected form, such as bromoacetaldehyde diethyl acetal.
Several well-established cross-coupling reactions are suitable for this purpose:
Nucleophilic Aromatic Substitution (SₙAr): This method is viable if an activated aryl halide is used. However, 1,2-dibromobenzene is not sufficiently activated for SₙAr under standard conditions. A more plausible SₙAr approach would involve the reaction of 2-bromothiophenolate (generated in situ from 2-bromothiophenol and a base) with a haloacetaldehyde equivalent. This is a classical thioether synthesis via nucleophilic substitution.
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-S bonds. wikipedia.org It typically involves reacting an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgresearchgate.net A potential route would be the coupling of 1,2-dibromobenzene with a mercaptoacetaldehyde (B1617137) equivalent. Modern Ullmann-type reactions can proceed under milder conditions with the use of specific ligands. organic-chemistry.org
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed cross-coupling reaction is a highly versatile and efficient method for thioether synthesis. organic-chemistry.org It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann reaction. ucl.ac.uk The reaction would couple 2-bromothiophenol with a haloacetaldehyde acetal, or 1,2-dibromobenzene with a protected mercaptoacetaldehyde, using a palladium catalyst and a suitable phosphine ligand.
Table 2: Overview of Cross-Coupling Strategies
| Reaction Type | Key Reactants | Catalyst/Reagents | General Conditions |
|---|---|---|---|
| Sₙ1/Sₙ2 Substitution | 2-Bromothiophenol + Bromoacetaldehyde diethyl acetal | Base (e.g., K₂CO₃, NaH) | Polar aprotic solvent (e.g., DMF, Acetonitrile) |
| Ullmann Condensation | 1,2-Dibromobenzene + Mercaptoacetaldehyde equivalent | Cu(I) salt (e.g., CuI) + Ligand + Base | High temperature, polar solvent (e.g., DMF, NMP) |
| Buchwald-Hartwig Coupling | 2-Bromothiophenol + Bromoacetaldehyde diethyl acetal | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand + Base | Inert atmosphere, solvent (e.g., Toluene, Dioxane) |
The use of an acetal-protected acetaldehyde, such as bromoacetaldehyde diethyl acetal, is crucial in these syntheses to prevent side reactions involving the highly reactive aldehyde functionality. d-nb.info The acetal can be readily deprotected under acidic conditions in a final step to yield the target compound.
Optimization of Synthetic Routes for this compound
Optimizing the chosen synthetic route is essential to maximize efficiency, ensure safety, and minimize environmental impact. Key areas of focus include enhancing reaction yield and selectivity, and incorporating principles of sustainable chemistry.
For cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensations, several parameters can be adjusted to improve the yield and selectivity.
Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps, leading to higher yields. For C-S coupling, specific ligands have been developed to prevent catalyst poisoning by the sulfur species. nih.govnih.gov
Base and Solvent: The choice of base and solvent system can significantly influence the reaction rate and outcome. The base must be strong enough to deprotonate the thiol (if used) but not so strong as to cause side reactions. The solvent must solubilize the reactants and facilitate the catalytic cycle.
Temperature and Reaction Time: Careful control of temperature is necessary to ensure the reaction proceeds at a reasonable rate without decomposition of reactants or products. Monitoring the reaction progress by techniques like TLC or GC-MS allows for determination of the optimal reaction time.
In the case of a di-halogenated substrate like 1,2-dibromobenzene, controlling selectivity to achieve mono-substitution is a significant challenge. Strategies to favor mono-arylation include using a stoichiometric excess of the dihaloarene or carefully controlling reaction time and temperature. chemrxiv.orgresearchgate.net
Adopting green chemistry principles is increasingly important in chemical synthesis. For the synthesis of this compound, several aspects can be considered.
Solvent Choice: Traditional polar aprotic solvents like DMF and NMP are effective but have toxicity concerns. Exploring greener solvent alternatives such as cyclopentyl methyl ether (CPME) or even aqueous systems for certain coupling reactions can reduce the environmental impact. rsc.orgresearchgate.net
Catalyst Efficiency: Using catalysts with high turnover numbers (TON) and turnover frequencies (TOF) allows for lower catalyst loadings, reducing cost and metal waste. mdpi.com The development of recyclable catalysts is also a key area of green chemistry research. researchgate.net
Atom Economy is a crucial metric for evaluating the sustainability of a reaction. It measures the efficiency with which atoms from the reactants are incorporated into the final desired product. jocpr.comnih.gov
The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% chemrxiv.org
A comparison of the atom economy for two plausible routes highlights the differences:
Sₙ2 Reaction: 2-Bromothiophenol + Bromoacetaldehyde diethyl acetal → Product Precursor + HBr
Buchwald-Hartwig Coupling: 1,2-Dibromobenzene + 2-Mercaptoacetaldehyde diethyl acetal → Product Precursor + Bromobenzene + Other byproducts (depending on specific reagents)
Reactivity and Transformational Chemistry of 2 2 Bromophenyl Sulfanyl Acetaldehyde
Reactivity at the Aldehyde Functional Group
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its reactivity is influenced by the adjacent sulfur atom and the 2-bromophenyl group.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The general reactivity for aldehydes is greater than for ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org
The reaction of 2-[(2-Bromophenyl)sulfanyl]acetaldehyde with various nucleophiles is expected to proceed readily. For instance, organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li) would add an alkyl or aryl group (R) to the carbonyl carbon, forming a secondary alcohol upon workup. Similarly, cyanide ions (from sources like HCN or NaCN) would lead to the formation of a cyanohydrin. organicmystery.com The addition of alcohols in the presence of an acid catalyst would produce hemiacetals and subsequently acetals, which can serve as protecting groups for the aldehyde functionality. organicmystery.com
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Product Type |
|---|---|
| Grignard Reagent (R-MgX) | Secondary Alcohol |
| Organolithium (R-Li) | Secondary Alcohol |
| Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Hydrogen Cyanide (HCN) | Cyanohydrin |
| Alcohol (R'OH) / H⁺ | Acetal (B89532) |
This table illustrates the expected products from the reaction of this compound with common nucleophiles.
Condensation Reactions
Condensation reactions involve the nucleophilic addition to the aldehyde followed by a dehydration step. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a basic catalyst. sigmaaldrich.com This reaction would result in the formation of a new carbon-carbon double bond. sigmaaldrich.com
Another key condensation reaction is the aldol (B89426) condensation. While this compound can act as the electrophilic partner, it lacks α-hydrogens for enolate formation and thus cannot act as the nucleophilic partner for self-condensation. However, it can participate in crossed-aldol condensations with other enolizable aldehydes or ketones. The reaction of acetaldehyde (B116499), for example, can be catalyzed by various solid catalysts to form crotonaldehyde. researchgate.net Acetaldehyde-mediated condensations are also significant in other contexts, such as the modification of phenolic compounds. nih.gov
Transformations Involving the Thioether Linkage
The thioether linkage, characterized by the carbon-sulfur-carbon bond, offers another site for chemical modification, primarily through oxidation at the sulfur atom or cleavage of the C-S bonds.
Oxidation Reactions of the Sulfanyl (B85325) Group
The sulfur atom in the thioether group is susceptible to oxidation. masterorganicchemistry.com It can be oxidized to a sulfoxide (B87167) and further to a sulfone. acsgcipr.org This process is a common transformation in synthetic chemistry. rsc.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Mild oxidizing agents, such as hydrogen peroxide (H₂O₂) in a controlled manner or sodium periodate (B1199274) (NaIO₄), are typically used to convert the thioether into a sulfoxide (2-[(2-Bromophenyl)sulfinyl]acetaldehyde). nih.gov Using stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) in excess, will further oxidize the sulfoxide to the corresponding sulfone (2-[(2-Bromophenyl)sulfonyl]acetaldehyde). masterorganicchemistry.com Electrochemical methods have also been explored for the oxidation of thioethers to sulfones. rsc.org
Table 2: Oxidation States of the Sulfanyl Group
| Starting Material | Oxidizing Agent (Example) | Product |
|---|---|---|
| Thioether | Hydrogen Peroxide (1 eq.) | Sulfoxide |
| Thioether | m-CPBA (>2 eq.) | Sulfone |
This table shows the progressive oxidation of the thioether moiety in this compound.
Cleavage and Modification of the Carbon-Sulfur Bond
Reactivity of the Bromo-Substituted Phenyl Moiety
The aryl bromide group is a cornerstone of modern synthetic chemistry, serving as a reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is particularly well-exploited in palladium-catalyzed cross-coupling reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides powerful tools for forming C-C and C-heteroatom bonds, reactions for which aryl halides are excellent substrates. chemrxiv.org Palladium-catalyzed processes, in particular, are fundamental to modern organic synthesis. researchgate.net
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com The aryl bromide in this compound is an ideal electrophilic partner for this reaction. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the biaryl product. chemrxiv.org
This reaction would allow for the direct attachment of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position of the phenyl ring, significantly increasing molecular complexity. The aldehyde functionality on the side chain is generally tolerant of Suzuki conditions, although careful selection of the base and reaction temperature may be necessary to prevent side reactions like aldol condensation. nih.govmdpi.com
Below is a table illustrating potential products from the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Boronic Acid Coupling Partner | Potential Product Name |
| Phenylboronic acid | 2-{[1,1'-Biphenyl]-2-ylsulfanyl}acetaldehyde |
| 4-Methoxyphenylboronic acid | 2-[(4'-Methoxy-[1,1'-biphenyl]-2-yl)sulfanyl]acetaldehyde |
| Thiophene-2-boronic acid | 2-{[2-(Thiophen-2-yl)phenyl]sulfanyl}acetaldehyde |
| Vinylboronic acid | 2-{[2-Vinylphenyl]sulfanyl}acetaldehyde |
The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for forming C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, respectively. rsc.org
The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl substituent. This transformation would yield styrenyl-type derivatives, which are valuable precursors for further synthetic manipulations.
The Sonogashira reaction couples the aryl bromide with a terminal alkyne, a process often co-catalyzed by a copper(I) salt. organic-chemistry.org This reaction introduces an alkynyl moiety, creating a conjugated system that is a key structural motif in materials science and medicinal chemistry. nih.gov The aldehyde group is typically compatible with these reaction conditions, though protection might be considered in specific cases to maximize yields. researchgate.net
The table below outlines the potential outcomes of these coupling reactions.
| Reaction Type | Coupling Partner | Potential Product Name |
| Heck | Styrene | 2-{[2-Styrylphenyl]sulfanyl}acetaldehyde |
| Heck | Ethyl acrylate | Ethyl 3-{2-[(2-oxoethyl)sulfanyl]phenyl}acrylate |
| Sonogashira | Phenylacetylene | 2-{[2-(Phenylethynyl)phenyl]sulfanyl}acetaldehyde |
| Sonogashira | Trimethylsilylacetylene | 2-{[2-(Trimethylsilylethynyl)phenyl]sulfanyl}acetaldehyde |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org The aryl bromide of this compound makes it a suitable electrophile for coupling with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles. nih.govacsgcipr.org
Successful coupling requires the careful selection of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The reaction would lead to the formation of N-aryl derivatives, which are prevalent in pharmaceuticals. The thioether and aldehyde groups are generally stable under Buchwald-Hartwig conditions.
Intramolecular Cyclization Reactions Involving Multiple Functional Groups
The strategic placement of the aldehyde, thioether, and aryl bromide functionalities within this compound creates opportunities for intramolecular cyclization to form valuable heterocyclic ring systems, most notably benzothiophenes. Benzothiophenes are important scaffolds in medicinal chemistry. organic-chemistry.org
A plausible and powerful transformation is a tandem reaction sequence involving an initial intermolecular coupling at the bromide position, followed by an intramolecular cyclization involving the aldehyde. For example, a Sonogashira coupling with a terminal alkyne would produce an intermediate that is perfectly primed for cyclization. The sulfur atom can act as a nucleophile, attacking the newly installed alkyne (a 6-endo-dig cyclization) or the aldehyde can participate in a condensation, leading to complex polycyclic structures.
Alternatively, direct cyclization can be envisioned. Under acidic or basic conditions, the enol or enolate of the acetaldehyde moiety could potentially attack the aromatic ring. A more common and synthetically useful approach involves the conversion of the aldehyde to a more reactive intermediate. For example, a Wittig reaction could convert the aldehyde to an alkene, which could then undergo an intramolecular Heck reaction, using the aryl bromide as the handle, to form a fused ring system.
Perhaps the most direct pathway to a benzothiophene (B83047) derivative involves an intramolecular cyclization where the sulfur atom acts as a nucleophile. While direct attack on the aryl bromide is unlikely without a metal catalyst, reductive conditions could potentially lead to a benzyne (B1209423) intermediate, followed by intramolecular trapping by the sulfur nucleophile. A more viable route involves the reaction of the aldehyde. For instance, an intramolecular aldol-type condensation could occur if the molecule were first modified to introduce an acidic proton alpha to the sulfur atom, which is not present in the parent structure.
Given the molecule's structure, a particularly relevant transformation is the synthesis of benzothiophenes from precursors like 2-alkynyl thioethers. academie-sciences.fr By first modifying the aldehyde of this compound, for example, through reaction with an organometallic reagent, a precursor for subsequent intramolecular cyclization could be readily accessed. nih.gov Such strategies highlight the compound's potential as a building block for complex sulfur-containing heterocycles. organic-chemistry.org
Formation of Sulfur-Containing Heterocycles
There is currently no available scientific literature detailing the use of this compound as a precursor for the synthesis of sulfur-containing heterocycles. The inherent structure of the molecule, featuring a reactive aldehyde group and a thioether linkage to a brominated aromatic ring, theoretically allows for several intramolecular cyclization pathways. Potential reactions could involve the aldehyde functionality participating in cyclocondensation reactions, while the bromine atom and the sulfur atom could be involved in the formation of various heterocyclic systems such as benzothiazines or other related structures. However, no experimental data, reaction conditions, or yields for such transformations involving this compound have been reported.
Interactive Data Table: Reported Syntheses of Sulfur-Containing Heterocycles from this compound
| Product Heterocycle | Reaction Conditions | Yield (%) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Tandem Reactions Leading to Polycyclic Systems
Similarly, the potential of this compound to undergo tandem or cascade reactions to form polycyclic systems is a subject that remains unexplored in the chemical literature. Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, are a powerful tool in modern organic synthesis. The combination of the aldehyde, thioether, and bromoaryl moieties within this compound suggests that it could be a viable substrate for such complex transformations. For instance, a sequence initiated by a reaction at the aldehyde, followed by an intramolecular cyclization involving the sulfur atom and the bromine-substituted ring, could potentially lead to the rapid assembly of intricate polycyclic architectures. Nevertheless, no studies detailing such tandem reactions have been published.
Interactive Data Table: Reported Tandem Reactions of this compound for Polycyclic System Synthesis
| Polycyclic System | Tandem Reaction Type | Catalysts/Reagents | Yield (%) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Application of 2 2 Bromophenyl Sulfanyl Acetaldehyde in Complex Molecule Synthesis
Postulated Strategies for Heterocyclic Ring Formation
While no specific examples are documented for 2-[(2-Bromophenyl)sulfanyl]acetaldehyde, the chemistry of its constituent functional groups allows for predictions of its potential utility in synthesizing various heterocyclic systems.
Synthesis of Sulfur-Containing Heterocycles
The presence of the sulfur atom in the thioether linkage suggests that this compound could be a precursor for sulfur-containing heterocycles. Intramolecular cyclization reactions, potentially involving the ortho-bromo position and the sulfur atom, could theoretically lead to the formation of benzothiophene (B83047) or related fused sulfur-containing ring systems. However, no such specific reactions have been reported for this compound.
Synthesis of Oxygen- or Nitrogen-Containing Heterocycles via Aldehyde Reactivity
The aldehyde functional group is a cornerstone of heterocyclic synthesis. It is well-established that aldehydes can react with a variety of nucleophiles to form oxygen- and nitrogen-containing rings. For instance, reactions with amines or hydrazines could potentially yield imines or hydrazones, which could then undergo further cyclization. Classic named reactions such as the Pictet-Spengler or Pomeranz-Fritsch reactions, which involve the condensation of an aldehyde with a suitable amine-containing aromatic system, could be envisioned. However, the application of these methods to this compound has not been documented.
Construction of Fused and Bridged Heterocyclic Systems
The combination of the ortho-bromophenyl moiety and the aldehyde group within the same molecule presents a theoretical framework for the construction of fused and bridged heterocyclic systems. Palladium-catalyzed intramolecular reactions, for example, could potentially be employed to form a new ring by coupling the aromatic ring with a suitably functionalized derivative of the aldehyde. Nevertheless, the literature lacks any concrete examples of such transformations using this compound.
Theoretical Pathways to Carbocyclic and Spirocyclic Architectures
The construction of carbocyclic and spirocyclic systems often relies on key bond-forming reactions that could theoretically involve the functional groups of this compound. Intramolecular Heck reactions, for instance, are a powerful tool for forming carbocycles from ortho-haloaryl compounds. While this suggests a potential application for the target molecule, no published research has explored this possibility. Similarly, the synthesis of spirocycles would require a more complex, multi-step sequence for which no precedent has been established with this specific starting material.
The Untapped Potential of this compound as a Versatile Synthon
A synthon is a conceptual building block in retrosynthetic analysis. Given its multiple functional groups, this compound could theoretically serve as a versatile synthon for generating a variety of molecular scaffolds. The aldehyde offers a handle for chain extension and the introduction of various functional groups, while the ortho-bromophenyl group is a classic precursor for cross-coupling reactions and metallation-substitution sequences. Despite this theoretical potential, its practical application as a synthon has not been demonstrated in the available scientific literature.
A Precursor in Waiting for Advanced Materials and Ligand Synthesis
The synthesis of advanced materials and ligands often requires starting materials with specific functionalities that allow for polymerization or coordination with metal centers. The sulfur atom and the aromatic ring in this compound could potentially serve as coordination sites for metal ions, making it a candidate for ligand synthesis. Furthermore, the reactive aldehyde and bromo- functionalities could be used to incorporate this molecule into larger polymeric structures. However, at present, there is no research to support its use as a precursor for such applications.
Mechanistic Investigations of Reactions Involving 2 2 Bromophenyl Sulfanyl Acetaldehyde
Elucidation of Reaction Pathways for Aldehyde Transformations
The aldehyde functional group in 2-[(2-Bromophenyl)sulfanyl]acetaldehyde is a primary site for a variety of chemical transformations. The reaction pathways are largely governed by the electrophilic nature of the carbonyl carbon.
One of the fundamental reactions is nucleophilic addition . The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product.
Step 1: Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon.
Step 2: Protonation: The resulting alkoxide is protonated by a protic solvent or during acidic workup.
Common nucleophiles that can react with the aldehyde group include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from NaBH₄ or LiAlH₄), and cyanide ions.
Another important transformation is the formation of acetals and thioacetals . In the presence of an alcohol and an acid catalyst, the aldehyde can be converted to an acetal (B89532). A similar reaction with a thiol leads to a thioacetal. The mechanism for acetal formation involves:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol to form a hemiacetal.
Protonation of the hydroxyl group of the hemiacetal.
Elimination of water to form an oxonium ion.
Attack by a second molecule of alcohol on the oxonium ion.
Deprotonation to yield the acetal.
The aldehyde can also participate in condensation reactions , such as the Aldol (B89426) condensation, if an enolizable proton is present on the α-carbon. However, for this compound, the α-protons are activated by the adjacent sulfur atom, which can influence the acidity and the subsequent reaction pathway.
Mechanistic Aspects of Cross-Coupling Reactions on the Bromophenyl Group
The bromophenyl group of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. A particularly relevant transformation for this substrate is the intramolecular Heck reaction , which can lead to the formation of cyclic structures.
The generally accepted mechanism for a palladium-catalyzed intramolecular Heck reaction involves a catalytic cycle with three main steps:
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the bromophenyl group, forming a palladium(II) intermediate.
Migratory Insertion (Carbopalladation): The alkene moiety (which can be formed in situ from the aldehyde or be part of a separate reactant) coordinates to the palladium center and then inserts into the palladium-aryl bond. This step forms a new carbon-carbon bond and a cyclic alkylpalladium(II) intermediate.
β-Hydride Elimination: A hydrogen atom from a carbon atom β to the palladium is eliminated, forming a palladium-hydride species and the cyclized product with a double bond. The palladium(0) catalyst is then regenerated from the palladium-hydride species in the presence of a base.
The regioselectivity of the migratory insertion step is often governed by steric and electronic factors, with the palladium and aryl groups typically adding to the less substituted carbon of the double bond.
| Step | Description | Intermediate |
| 1 | Oxidative Addition | Aryl-Pd(II)-Br complex |
| 2 | Migratory Insertion | Alkyl-Pd(II) complex |
| 3 | β-Hydride Elimination | Product + H-Pd(II)-Br |
| 4 | Reductive Elimination | Pd(0) catalyst regeneration |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Understanding Sulfur-Mediated Reaction Mechanisms and Intermediates
The sulfur atom in this compound plays a crucial role in influencing the reactivity of the molecule and participating in reaction mechanisms.
In the context of the intramolecular Heck reaction, the sulfur atom acts as a linker, holding the aryl halide and the reactive aldehyde (or its derivative) in proximity for cyclization. The nature of the sulfur atom, including its nucleophilicity and its ability to coordinate to the metal catalyst, can significantly impact the reaction pathway and the stability of intermediates.
For instance, the sulfur atom can act as a Lewis base and coordinate to the palladium catalyst. This coordination can influence the electronic properties of the catalyst and the regioselectivity of the migratory insertion step.
Furthermore, the sulfur atom can participate directly in the reaction, for example, through the formation of sulfonium ylides or by acting as an internal nucleophile. In certain reactions, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the reactivity and the subsequent reaction pathways.
Kinetic and Thermodynamic Considerations in Reactions of this compound
The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control.
Kinetic Control: At lower reaction temperatures, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will be the major product. This is known as the kinetic product.
Thermodynamic Control: At higher temperatures, where the reactions are reversible, the most stable product will be the major product, regardless of the rate of its formation. This is the thermodynamic product.
In the context of an intramolecular Heck reaction, the formation of different ring sizes or isomeric products can be influenced by these factors. For example, the formation of a five-membered ring might be kinetically favored due to a more favorable transition state geometry, while a six-membered ring might be the thermodynamically more stable product.
The following table illustrates a hypothetical energy profile for a reaction with competing kinetic and thermodynamic pathways.
| Parameter | Kinetic Product | Thermodynamic Product |
| Activation Energy (Ea) | Lower | Higher |
| Product Stability | Less Stable | More Stable |
| Favorable Conditions | Low Temperature | High Temperature |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The specific reaction conditions, including temperature, solvent, and catalyst, will determine which pathway is favored.
Stereochemical Outcomes and Diastereoselective/Enantioselective Control
When reactions of this compound generate new stereocenters, the control of the stereochemical outcome is a critical aspect.
If the starting material is chiral, the reaction can be diastereoselective , meaning that one diastereomer is formed in preference to another. The existing stereocenter can influence the approach of reagents or the conformation of the transition state, leading to a preferential formation of one diastereomer.
Enantioselective control can be achieved by using chiral catalysts or reagents. In the case of an intramolecular Heck reaction, the use of a chiral phosphine (B1218219) ligand on the palladium catalyst can induce asymmetry and lead to the formation of one enantiomer in excess. The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the prochiral alkene during the migratory insertion step.
The degree of enantioselectivity is often expressed as the enantiomeric excess (ee), which is a measure of the purity of the enantiomerically enriched product. The development of highly enantioselective catalytic systems is a major focus in modern organic synthesis.
Computational and Theoretical Studies of 2 2 Bromophenyl Sulfanyl Acetaldehyde
Electronic Structure and Reactivity Descriptors
The electronic structure of 2-[(2-Bromophenyl)sulfanyl]acetaldehyde is fundamentally governed by the interplay of its constituent functional groups: the 2-bromophenyl ring, the thioether linkage, and the acetaldehyde (B116499) moiety. Computational methods like DFT are invaluable for elucidating this structure and predicting the molecule's reactivity through various descriptors.
The bromine atom on the phenyl ring acts as an electron-withdrawing group through induction, while the sulfur of the thioether is a weak π-donor. The aldehyde group is strongly electron-withdrawing. These competing electronic effects influence the distribution of electron density across the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is likely to be localized on the thioether and the phenyl ring, while the LUMO is expected to be centered on the acetaldehyde group.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of the molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). A higher chemical potential indicates a better electron donor, while a lower value suggests a better electron acceptor. Chemical hardness is a measure of resistance to change in electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.
Illustrative Global Reactivity Descriptors for this compound *
| Descriptor | Symbol | Illustrative Value | Implication |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting capability |
| Energy Gap | ΔE | 5.3 eV | Suggests moderate kinetic stability |
| Chemical Potential | μ | -3.85 eV | Overall tendency to attract electrons |
| Chemical Hardness | η | 2.65 eV | Resistance to deformation of electron cloud |
| Electrophilicity Index | ω | 2.79 eV | Good electrophilic character |
Note: These values are hypothetical and for illustrative purposes, based on trends observed in similar molecules.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around several single bonds: the C-S bond between the phenyl ring and sulfur, the S-C bond of the acetaldehyde moiety, and the C-C bond of the acetaldehyde side chain. Conformational analysis, through the calculation of the potential energy surface (PES), can identify the most stable conformers and the energy barriers between them.
The dihedral angles defining the orientation of the phenyl ring relative to the thioether (τ1) and the orientation of the acetaldehyde group relative to the sulfur (τ2) are critical. The steric hindrance from the ortho-bromine atom is expected to significantly influence the preferred conformation around the C-S bond. The most stable conformers are likely to be those that minimize steric clash while allowing for favorable electronic interactions.
Plausible Stable Conformers of this compound and their Illustrative Relative Energies *
| Conformer | Dihedral Angle (τ1: C-S-C-C) | Dihedral Angle (τ2: Ar-S-C-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | ~90° | ~180° (anti) | 0.0 |
| B | ~90° | ~60° (gauche) | 1.5 |
| C | ~0° | ~180° (anti) | 3.2 |
Note: These values are hypothetical and for illustrative purposes, based on general principles of conformational analysis.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the pathways of chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. The aldehyde functionality is a prime site for nucleophilic attack, while the thioether can undergo oxidation. The aromatic ring can participate in electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.
For a nucleophilic addition to the carbonyl group, computational modeling can map the energy profile of the reaction, identifying the transition state and any intermediates. The characterization of the transition state, a first-order saddle point on the PES, is crucial for calculating the activation energy of the reaction. This is typically achieved by locating a structure with a single imaginary vibrational frequency corresponding to the reaction coordinate.
Hypothetical Activation Energies for Reactions of this compound *
| Reaction Type | Reactant | Product | Activation Energy (kcal/mol) |
|---|---|---|---|
| Nucleophilic Addition | Aldehyde + Cyanide | Cyanohydrin | 12.5 |
| Oxidation | Thioether + H2O2 | Sulfoxide (B87167) | 18.0 |
| Aromatic Substitution | Bromophenyl + Nitronium ion | Nitro-bromophenyl derivative | 25.0 |
Note: These values are hypothetical and for illustrative purposes.
Design of Novel Transformations Using Computational Methods
Computational methods are a powerful tool for the rational design of new chemical transformations. By modifying the structure of this compound in silico, it is possible to tune its reactivity and steer reactions towards desired products. For example, changing the substituent on the phenyl ring can alter the electronic properties of the entire molecule.
DFT calculations can predict how these modifications will affect the HOMO-LUMO gap, the charge distribution, and the activation energies of potential reactions. This allows for the screening of a large number of derivatives to identify promising candidates for synthesis and experimental investigation. For instance, replacing the bromine with a strong electron-donating group would be predicted to increase the nucleophilicity of the sulfur atom and the aromatic ring.
Ligand-Receptor Interactions in silico for potential applications as synthons (excluding biological activity/dosage aspects)
As a synthon, this compound possesses several functional groups that can participate in non-covalent interactions, which are key for its assembly into larger molecular architectures. In silico modeling can be used to explore these potential interactions with other molecules or "receptors."
The bromine atom can participate in halogen bonding, a directional interaction with a nucleophilic region on another molecule. The sulfur atom of the thioether can act as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. The aldehyde group is a strong hydrogen bond acceptor. Understanding these interactions is crucial for designing its use in crystal engineering and supramolecular chemistry. Computational models can predict the geometry and strength of these non-covalent bonds, guiding the design of new materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
